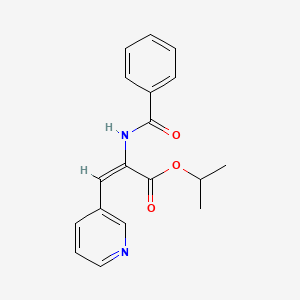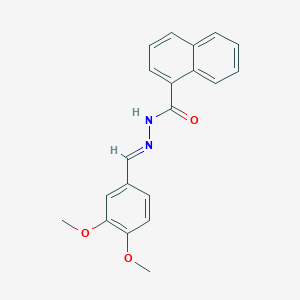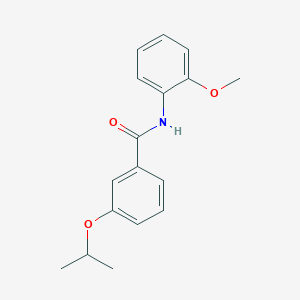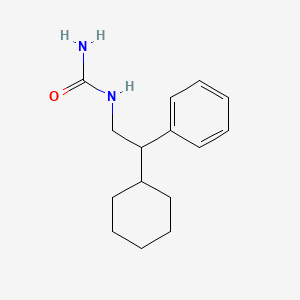
isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate, also known as IBPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPA belongs to the class of acrylate derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate is not yet fully understood. However, studies have shown that isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate exerts its therapeutic effects by modulating various signaling pathways. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have various biochemical and physiological effects. Studies have shown that isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been reported to induce apoptosis in cancer cells and inhibit viral replication. In addition, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate is also stable under normal laboratory conditions and can be easily stored. However, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can be cytotoxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. Further studies are needed to fully understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and its potential therapeutic applications. Studies are also needed to optimize the synthesis of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and improve its solubility in water. In addition, studies are needed to investigate the potential side effects of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and its toxicity in vivo. Overall, the study of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has the potential to lead to the development of novel therapies for various diseases.
合成方法
The synthesis of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been reported using different methods. One of the most common methods involves the reaction of 3-pyridinecarbonitrile with benzoyl chloride in the presence of triethylamine to form 3-(benzoylamino)pyridine. This intermediate is then reacted with isopropyl acrylate in the presence of a catalyst to form isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to have anti-inflammatory, anticancer, and antiviral properties. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)23-18(22)16(11-14-7-6-10-19-12-14)20-17(21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,20,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWAQNBAPPEWKV-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)


![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)